(5Z,7Z,10Z,13Z,16Z,19Z)-4-Hydroxy-5,7,10,13,16,19-docosahexaenoic acid

PPARγ agonism Metabolic disease Nuclear receptor pharmacology

(5Z,7Z,10Z,13Z,16Z,19Z)-4-Hydroxy-5,7,10,13,16,19-docosahexaenoic acid (4-HDHA; also referred to as 4-HDoHE or 4-OHDHA) is a hydroxylated derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). It is generated endogenously via the 5-lipoxygenase (5-LOX) pathway and also arises as a non-enzymatic autoxidation product.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
CAS No. 90906-40-4
Cat. No. B593926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z,7Z,10Z,13Z,16Z,19Z)-4-Hydroxy-5,7,10,13,16,19-docosahexaenoic acid
CAS90906-40-4
Synonyms4-hydroxy Docosahexaenoic Acid; (±)4-HDoHE
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18,21,23H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17-
InChIKeyIFRKCNPQVIJFAQ-JGDWKEERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Hydroxy-DHA (CAS 90906-40-4): A PPARγ-Active DHA Metabolite for Targeted Metabolic and Inflammatory Research


(5Z,7Z,10Z,13Z,16Z,19Z)-4-Hydroxy-5,7,10,13,16,19-docosahexaenoic acid (4-HDHA; also referred to as 4-HDoHE or 4-OHDHA) is a hydroxylated derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). It is generated endogenously via the 5-lipoxygenase (5-LOX) pathway and also arises as a non-enzymatic autoxidation product [1]. 4-HDHA functions as a direct agonist of peroxisome proliferator-activated receptor gamma (PPARγ) and has been characterized for its anti-inflammatory and anti-angiogenic properties independently of its parent molecule DHA [2].

Why DHA or Alternative HDoHE Isomers Cannot Substitute for 4-HDHA in Targeted Research Applications


The biological activity of DHA-derived hydroxylated metabolites is critically dependent on the position of the hydroxyl group, which dictates PPAR subtype selectivity, receptor binding mode, and downstream signaling. Unlike its parent compound DHA—which requires enzymatic conversion for PPARγ engagement—4-HDHA acts as a direct, high-efficacy PPARγ ligand [1]. Positional isomers such as 7-HDHA preferentially target PPARα rather than PPARγ, yielding divergent pharmacological profiles that preclude functional interchangeability in PPARγ-dependent assays [2]. Furthermore, the biosynthetic origin of 4-HDHA via the 5-LOX pathway confers pathophysiological relevance in vascular and inflammatory contexts that autoxidation-derived isomeric mixtures do not recapitulate [3].

Quantitative Evidence of 4-HDHA Differentiation Relative to Closest Analogs and Alternatives


PPARγ Transactivation Potency: 4-HDHA Demonstrates Fourfold Greater Efficacy Than Pioglitazone

In a COS-7 cell-based PPARγ transactivation assay comparing 19 DHA derivatives, 5E-4-hydroxy-DHA (4-HDHA) achieved approximately fourfold greater maximal PPARγ activation than the thiazolidinedione drug pioglitazone at equivalent concentrations [1]. This establishes 4-HDHA as a structurally distinct, high-efficacy PPARγ ligand with agonist activity surpassing that of a clinically established insulin sensitizer.

PPARγ agonism Metabolic disease Nuclear receptor pharmacology

PPAR Subtype Selectivity: 4-HDHA Engages PPARγ While the Closest Isomer 7-HDHA Preferentially Targets PPARα

Pharmacological characterization has demonstrated that 4-HDHA functions as a PPARγ agonist, whereas its positional isomer 7(S)-HDHA isolated from rodent brain acts as an endogenous high-affinity ligand for PPARα, not PPARγ [1]. This divergent receptor selectivity between two closely related DHA hydroxylation products—differing only in the position of the hydroxyl group (C4 vs. C7)—illustrates that receptor subtype engagement is exquisitely sensitive to regiochemistry within the hydroxydocosahexaenoic acid class.

PPAR subtype selectivity Nuclear receptor Lipid mediator pharmacology

Direct Anti-Angiogenic Activity: 4-HDHA Inhibits Endothelial Cell Proliferation by 45% Under Conditions Where DHA Has No Direct Effect

In human retinal endothelial cells (HRECs), 4-HDHA at 3 µM inhibited cell proliferation by 45% after 36 hours of incubation relative to vehicle control (P < 0.0001), while the parent molecule DHA requires enzymatic conversion via 5-LOX to exert any anti-angiogenic effect [1]. The anti-proliferative action of 4-HDHA was completely abrogated by the PPARγ antagonist GW9662, confirming a receptor-dependent mechanism independent of anti-inflammatory pathways [1]. DHA alone, in the absence of cellular 5-LOX activity capable of generating 4-HDHA, does not directly suppress endothelial proliferation.

Angiogenesis inhibition Endothelial cell biology Retinopathy models

In Vivo Anti-Inflammatory Efficacy in Colitis: 4-HDHA Matches 5-ASA in Disease Activity Index Improvement

In a murine dextran sodium sulfate (DSS)-induced colitis model, mice treated with 4-OHDHA demonstrated improvements in disease activity index (DAI) that were comparable to those achieved with 5-aminosalicylic acid (5-ASA), a standard-of-care anti-inflammatory agent for inflammatory bowel disease [1]. Additionally, 4-OHDHA-treated mice exhibited superior recovery from DSS-induced body weight loss compared to untreated controls [1]. In parallel in vitro experiments, 4-OHDHA inhibited LPS-induced nitric oxide production and suppressed expression of iNOS (Nos2) and IL-6 in activated macrophages [1].

Inflammatory bowel disease DSS colitis Preclinical anti-inflammatory

Application Scenarios Where 4-HDHA (CAS 90906-40-4) Provides Demonstrable Research Advantage


PPARγ-Driven Metabolic Disease Research: Insulin Sensitization and Adipogenesis

4-HDHA's fourfold greater PPARγ transactivation efficacy versus pioglitazone [1] makes it a powerful tool compound for dissecting PPARγ-dependent transcriptional programs in metabolic tissues—including adipocyte differentiation, glucose uptake, and lipid metabolism—where maximal receptor activation is required. Researchers investigating insulin sensitization mechanisms can deploy 4-HDHA as a high-efficacy positive control against which partial agonists or selective PPARγ modulators (SPPARγMs) can be benchmarked.

Ocular Neovascularization and Retinopathy: Anti-Angiogenic Mechanistic Studies

The confirmed 45% inhibition of human retinal endothelial cell proliferation by 4-HDHA (3 µM, 36 h) via PPARγ, independent of anti-inflammatory pathways [2], positions this metabolite as a critical probe for angiogenesis research in models of diabetic retinopathy, retinopathy of prematurity, and wet age-related macular degeneration. Unlike DHA, which requires 5-LOX-mediated metabolic activation, 4-HDHA enables direct assessment of PPARγ-dependent angiogenic suppression without confounding precursor conversion variability.

Inflammatory Bowel Disease (IBD) Research: PPARγ-Mediated Anti-Inflammatory Mechanisms

4-HDHA's demonstrated in vivo efficacy in the DSS colitis model—achieving DAI improvements comparable to 5-ASA [3]—supports its use as a mechanistic probe for PPARγ-dependent anti-inflammatory pathways in intestinal inflammation. The compound's ability to suppress NF-κB signaling and epithelial apoptosis through PPARγ activation [3] makes it directly relevant for ulcerative colitis research programs investigating alternatives to conventional aminosalicylate or biologic therapies.

Biomarker Discovery and Oxidative Stress Research

As a 5-LOX-derived enzymatic metabolite with distinct PPARγ pharmacology, 4-HDHA serves as both a target engagement biomarker for omega-3 PUFA supplementation studies and a specific marker of DHA oxidative metabolism in retina and brain tissues [2]. Its differentiation from non-enzymatic autoxidation products (which generate complex isomeric mixtures) allows researchers to specifically track enzymatic 5-LOX pathway activity in disease models.

Quote Request

Request a Quote for (5Z,7Z,10Z,13Z,16Z,19Z)-4-Hydroxy-5,7,10,13,16,19-docosahexaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.